molecular formula C6H13NO B2794171 1-(Cyclopropylamino)propan-2-ol CAS No. 1181456-07-4

1-(Cyclopropylamino)propan-2-ol

Cat. No.: B2794171
CAS No.: 1181456-07-4
M. Wt: 115.176
InChI Key: FLBAPNQECBHZCB-UHFFFAOYSA-N
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Description

1-(Cyclopropylamino)propan-2-ol is an organic compound with the molecular formula C₆H₁₃NO and a molecular weight of 115.18 g/mol It is characterized by the presence of a cyclopropylamino group attached to a propanol backbone

Preparation Methods

The synthesis of 1-(Cyclopropylamino)propan-2-ol typically involves the reaction of cyclopropylamine with an appropriate propanol derivative under controlled conditions. One common method includes the reaction of cyclopropylamine with 2-propanol in the presence of a catalyst . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-(Cyclopropylamino)propan-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(Cyclopropylamino)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Cyclopropylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The cyclopropylamino group can interact with enzymes or receptors, leading to various biochemical effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

1-(Cyclopropylamino)propan-2-ol can be compared with similar compounds such as:

    1-(Cyclopropylamino)ethanol: Similar structure but with an ethanol backbone.

    1-(Cyclopropylamino)butanol: Similar structure but with a butanol backbone.

    1-(Cyclopropylamino)pentanol: Similar structure but with a pentanol backbone.

These compounds share similar chemical properties but differ in their physical properties and potential applications. The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

1-(cyclopropylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(8)4-7-6-2-3-6/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBAPNQECBHZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181456-07-4
Record name 1-(cyclopropylamino)propan-2-ol
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